3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a structurally complex molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linkage at position 2. The carboxamide moiety is further substituted with two distinct nitrogen-bound groups: a 4-fluoro-1,3-benzothiazol-2-yl ring and an oxolan-2-ylmethyl (tetrahydrofuran-derived) chain.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-13-19(20(27-31-13)15-7-2-3-8-16(15)24)22(29)28(12-14-6-5-11-30-14)23-26-21-17(25)9-4-10-18(21)32-23/h2-4,7-10,14H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGDKNBWGVPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole oxides.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The chlorophenyl and fluoro-benzothiazole groups can participate in nucleophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and oxazole oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenyl and fluoro-benzothiazole groups allows it to bind to these targets with high affinity, modulating their activity. The oxazole ring plays a crucial role in stabilizing the compound’s structure and enhancing its binding properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Framework
The 1,2-oxazole core distinguishes this compound from structurally related benzothiazole-carboxamide derivatives. For instance, compounds in , such as N-[2-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4i), feature a 1,3-thiazolidin-4-one ring instead of the oxazole core . The thiazolidinone ring is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, whereas the oxazole core may enhance metabolic stability due to its aromaticity and reduced susceptibility to hydrolysis.
Substituent Effects
- Chlorophenyl Group : The 2-chlorophenyl substituent is shared with compounds like 4i and 4j in , where its electron-withdrawing nature likely influences electronic properties and binding interactions. In contrast, N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide () uses a 4-chlorophenyl group attached to a benzamide core, highlighting positional isomerism’s impact on fluorescence properties and solubility .
- Fluoro-Benzothiazole: The 4-fluoro substitution on the benzothiazole ring may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., 4g in ) .
Comparative Data Table
Biological Activity
The compound 3-(2-chlorophenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a complex heterocyclic molecule that integrates various functional groups, notably a benzothiazole moiety and an oxazole ring. This structural complexity is associated with diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be broken down into distinct components:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Fluorobenzothiazole moiety : Known for its potential antimicrobial and anticancer properties.
- Oxazole ring : Typically associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features to our target compound exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown promising activity against various bacterial and fungal strains. The introduction of halogens or alkyl groups can enhance these activities significantly .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-N-(benzothiazol-2-yl)benzamide | Benzothiazole core | Anticancer |
| N-(4-Chlorobenzoyl)benzothiazole | Chlorine substitution | Antimicrobial |
| 1,3-Oxazolium salts | Oxazole ring | Antiviral |
Cytotoxicity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example, similar oxazole derivatives have been tested against human non-malignant mammary epithelial cells (MCF-10A), showing that certain structural modifications can lead to selective cytotoxicity while sparing normal cells .
Case Studies
- Antimicrobial Evaluation : A series of benzothiazole-containing compounds were synthesized and evaluated for their antimicrobial activity against multiple pathogens. The results indicated that compounds with a similar framework to the target compound showed Minimum Inhibitory Concentrations (MICs) as low as 10.7–21.4 µmol/mL against bacterial strains .
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of benzothiazole derivatives on melanoma cells, certain compounds demonstrated selective cytotoxicity, indicating potential therapeutic applications in oncology. The mechanism of action was linked to apoptosis induction and cell cycle arrest at specific phases .
The biological activity of this compound may involve:
- Receptor Interaction : The halogenated aromatic rings may facilitate binding to specific biological targets.
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, impacting pathways critical for microbial survival or cancer cell proliferation.
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how can its intermediates be characterized?
The synthesis typically involves multi-step reactions, including cyclization of oxazole precursors and coupling with benzothiazole derivatives. For example, benzothiazole-3-carboxamide intermediates can be prepared via condensation of substituted anilines with carbonyl reagents in ethanol, yielding 37–70% depending on substituents . Key intermediates are characterized using -NMR and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1650–1700 cm) and purity via flash chromatography .
Q. What safety protocols should be followed during synthesis and handling?
Conduct a thorough hazard analysis before scaling reactions. Use personal protective equipment (PPE) including gloves, safety goggles, and dust masks to minimize exposure. Avoid inhalation of aerosols and ensure proper ventilation. Spills should be contained using inert absorbents, and waste disposed via authorized chemical destruction facilities .
Q. How can spectroscopic techniques (NMR, IR) validate the compound’s structure?
- -NMR : Look for signals corresponding to the oxolan-2-yl methyl group (~δ 3.5–4.0 ppm) and aromatic protons from the 2-chlorophenyl/benzothiazole moieties (δ 7.0–8.5 ppm).
- IR : Confirm the carboxamide C=O stretch (~1650 cm) and benzothiazole C=N/C-S vibrations (1450–1600 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step?
Solvent choice significantly impacts yield. Ethanol is commonly used for benzothiazole coupling (yields up to 70%), while polar aprotic solvents like DMF may enhance cyclization but require rigorous drying. Temperature optimization (e.g., reflux vs. room temperature) and catalyst screening (e.g., palladium for reductive steps) can further improve efficiency .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Substituent Analysis : Compare analogs with varying electron-withdrawing groups (e.g., 4-fluoro vs. 4-chloro benzothiazole) to assess potency trends.
- Dose-Response Studies : Use in vitro assays (e.g., enzyme inhibition) to validate activity thresholds. For example, thiazole derivatives with trifluoromethyl groups show enhanced antimicrobial activity due to increased lipophilicity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking studies (e.g., using AutoDock Vina) can simulate binding to enzymes like cyclooxygenase-2 (COX-2). Focus on hydrogen bonding between the carboxamide group and active-site residues (e.g., Arg120) and hydrophobic interactions with the 2-chlorophenyl ring .
Q. What methods validate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Metabolic Stability : Use liver microsome assays to identify major metabolites (e.g., oxidation of the oxazole ring) .
Methodological Considerations
Q. How to design a SAR study for this compound?
- Structural Modifications : Synthesize analogs with variations in the oxazole methyl group, benzothiazole fluorine, or oxolan substituents.
- Assay Selection : Prioritize high-throughput screening (HTS) for antimicrobial or anticancer activity, correlating results with logP and polar surface area calculations .
Q. What analytical techniques resolve purity issues in final product isolation?
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities and confirm molecular ion peaks.
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to improve crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
